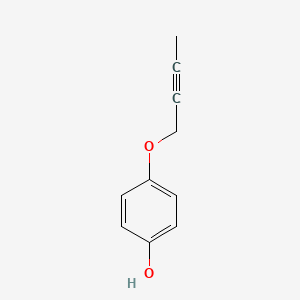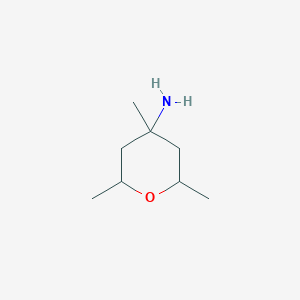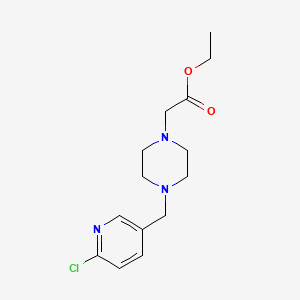![molecular formula C14H22N2 B8667499 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline](/img/structure/B8667499.png)
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline
Vue d'ensemble
Description
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline: is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a cyclopentyl ring attached to a methylamine group, with a dimethylaminophenyl substituent on the cyclopentyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline typically involves the reaction of cyclopentylmethylamine with 4-dimethylaminobenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Varied products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on various biological systems. It can act as a ligand for certain receptors or enzymes, helping to elucidate their functions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s stability and specificity.
Comparaison Avec Des Composés Similaires
[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamine: This compound has similar structural features but with methoxy groups instead of dimethylamino groups.
[1-(4-Methoxyphenyl)cyclopentyl]methylamine: Similar structure with a methoxy group instead of a dimethylamino group.
Uniqueness: 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H22N2/c1-16(2)13-7-5-12(6-8-13)14(11-15)9-3-4-10-14/h5-8H,3-4,9-11,15H2,1-2H3 |
Clé InChI |
JDSPDOKKQNTPGK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2(CCCC2)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(s)-Amino(4-chlorophenyl)methyl]benzonitrile](/img/structure/B8667480.png)


![1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-, methyl ester](/img/structure/B8667492.png)

